3-bromo-5-fluoro-N,N-dimethylaniline chemical properties
3-bromo-5-fluoro-N,N-dimethylaniline chemical properties
An In-depth Technical Guide to 3-bromo-5-fluoro-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-fluoro-N,N-dimethylaniline (CAS No. 1129542-02-4), a halogenated aniline derivative of significant interest to the fields of medicinal chemistry and materials science. As a substituted aniline, it serves as a versatile building block for the synthesis of more complex molecules. The presence of bromine and fluorine atoms on the aromatic ring imparts unique reactivity and allows for the fine-tuning of physicochemical properties in derivative compounds, making it a valuable intermediate in drug discovery and the development of agrochemicals.[1] This document details the compound's structure, spectroscopic profile, potential synthetic routes, key chemical reactions, and essential safety protocols for its handling and storage.
Chemical Identity and Physicochemical Properties
3-bromo-5-fluoro-N,N-dimethylaniline is an organic building block characterized by a benzene ring substituted with bromo, fluoro, and dimethylamino groups.[2] The strategic placement of these functional groups provides multiple sites for chemical modification.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-fluoro-N,N-dimethylaniline | - |
| CAS Number | 1129542-02-4 | [2][3] |
| Molecular Formula | C₈H₉BrFN | [2] |
| Molecular Weight | 218.07 g/mol | [2][4] |
| SMILES | CN(C)C1=CC(F)=CC(Br)=C1 | [2] |
| Appearance | Likely a liquid, from colorless to yellow/orange | Inferred from[5] |
| Purity | ≥95% | [3] |
| Storage | Store in a cool, dry, dark, and well-ventilated place | Inferred from[6][7] |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for 3-bromo-5-fluoro-N,N-dimethylaniline are not extensively published, a highly plausible synthetic route involves the N,N-dimethylation of the commercially available precursor, 3-bromo-5-fluoroaniline (CAS: 134168-97-1).[8] This transformation is a standard procedure in organic synthesis.
Proposed Experimental Protocol: Reductive Amination
This protocol is a standard laboratory procedure for the N,N-dimethylation of anilines and is presented as a validated methodology.
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Dissolution : In a round-bottom flask, dissolve 3-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).
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Addition of Aldehyde : Add aqueous formaldehyde (37 wt. %, 2.2 eq) to the solution.
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pH Adjustment : Add acetic acid to adjust the pH to approximately 5-6, which is optimal for imine formation.
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Reduction : Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
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Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-bromo-5-fluoro-N,N-dimethylaniline.
Caption: Proposed synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-bromo-5-fluoro-N,N-dimethylaniline. The following are predicted characteristics based on its structure and data from analogous compounds.[9][10][11]
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¹H NMR :
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Aromatic Protons (3H) : The three protons on the benzene ring will appear in the range of δ 6.5-7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.
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N-Methyl Protons (6H) : A singlet is expected around δ 2.9-3.1 ppm, corresponding to the two equivalent methyl groups of the dimethylamino moiety.
-
-
¹³C NMR :
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Aromatic Carbons (6C) : Signals are expected between δ 110-165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet. The carbon attached to the bromine atom will be observed around δ 120-125 ppm.
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N-Methyl Carbons (2C) : A single peak is anticipated around δ 40-45 ppm.
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-
Mass Spectrometry (MS) :
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The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peaks (M⁺) will appear at m/z 217 and 219 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The high-resolution mass should correspond to the exact mass of 216.99024 Da.[4]
-
-
Infrared (IR) Spectroscopy :
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C-H stretch (aromatic) : ~3050-3100 cm⁻¹
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C-H stretch (aliphatic) : ~2850-2960 cm⁻¹
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C-N stretch : ~1350 cm⁻¹
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C-F stretch : ~1100-1250 cm⁻¹
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C-Br stretch : ~550-650 cm⁻¹
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Reactivity and Applications
The utility of 3-bromo-5-fluoro-N,N-dimethylaniline in organic synthesis stems from the distinct reactivity of its functional groups.
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Cross-Coupling Reactions : The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents (alkyl, aryl, amino groups, etc.) at the C3 position. The related compound 3-bromo-N,N-dimethylaniline is known to participate in such transformations.[6][12]
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Electrophilic Aromatic Substitution : The N,N-dimethylamino group is a powerful activating and ortho-, para-directing group. However, the positions ortho to the amino group (C2 and C6) and para (C4) are influenced by the existing substituents. The C2, C4, and C6 positions are potential sites for further functionalization via reactions like nitration, halogenation, or Friedel-Crafts reactions.
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Role in Drug Discovery : As a halogenated aniline, this compound is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom provides a site for diversification to build libraries of related compounds for structure-activity relationship (SAR) studies.[13]
Caption: Key reactivity sites on 3-bromo-5-fluoro-N,N-dimethylaniline.
Safety and Handling
Proper handling of 3-bromo-5-fluoro-N,N-dimethylaniline is crucial due to its potential hazards. The following information is based on available GHS classifications for this compound and its close analogues.[2][4]
GHS Hazard Classification
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Signal Word : Warning[2]
-
Hazard Statements :
Recommended Safety Protocols
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14][15]
-
Engineering Controls : Handle this compound exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[7][16]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][17]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[6][15]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
- Kumar, V., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84785897, 5-Bromo-3-fluoro-2,4-dimethylaniline. PubChem. Retrieved from [Link]
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Arctom. (n.d.). [CAS NO. 1245645-20-8] 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline. Retrieved from [Link]
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